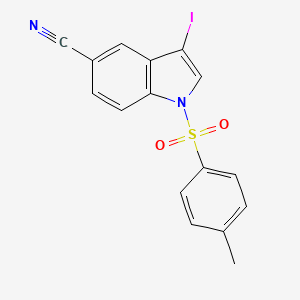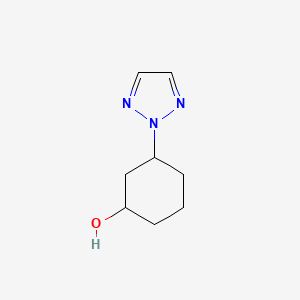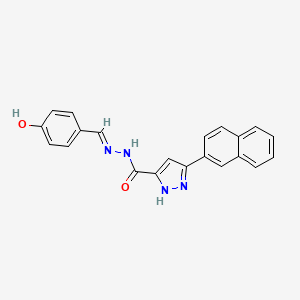![molecular formula C5H12Cl2N4O B2981216 [1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride CAS No. 2460755-15-9](/img/structure/B2981216.png)
[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” is a chemical compound with the CAS Number: 2460755-15-9 . It has a molecular weight of 215.08 . The IUPAC name for this compound is (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol dihydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H10N4O.2ClH/c6-1-2-9-3-5 (4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, more specific physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Catalyst Development
A highly active catalyst for Huisgen 1,3-dipolar cycloadditions has been developed based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst, formed by a complex with CuCl, enables the cycloaddition to proceed efficiently on water or under neat conditions, with low catalyst loadings and short reaction times at room temperature. It is particularly noted for its compatibility with free amino groups, making it an outstanding choice for the cycloaddition process (Ozcubukcu et al., 2009).
Syntheses of Energetic Salts
In the development of energetic materials, triazolyl-functionalized monocationic energetic salts have been prepared through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These energetic salts exhibit good thermal stability and relatively high density, making them significant for applications requiring high-performance materials (Wang et al., 2007).
Antimicrobial Activities
New 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds displayed good to moderate activities against test microorganisms, highlighting the potential for triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
1,2,3-Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic mediums. These studies revealed that certain triazole compounds could effectively inhibit corrosion, indicating potential applications in protecting metals from corrosive environments (Ma et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The future directions for the study of “[1-(2-Aminoethyl)triazol-4-yl]methanol;dihydrochloride” and similar compounds could involve further exploration of their potential anticancer activities . Additionally, more research could be done to understand the mechanism of action of these compounds and their potential applications in other areas of medicine and chemistry.
Mécanisme D'action
Target of Action
Triazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that triazole compounds can form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Triazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Triazole derivatives have been shown to exhibit a range of biological activities, including anticancer properties .
Action Environment
It’s known that the compound should be stored at room temperature .
Propriétés
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.2ClH/c6-1-2-9-3-5(4-10)7-8-9;;/h3,10H,1-2,4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWAZHIPJFQFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2981136.png)
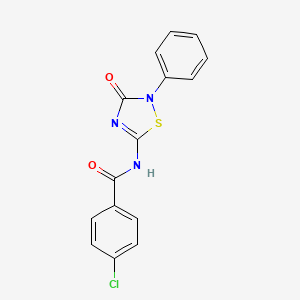

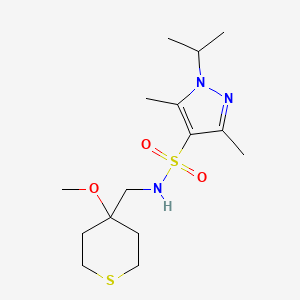

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2981142.png)

![(E)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2981145.png)
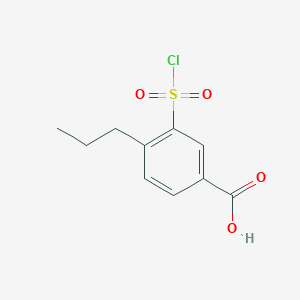
![6-Cyclopropyl-2-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2981148.png)

